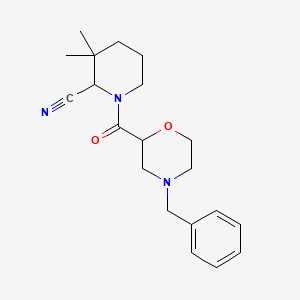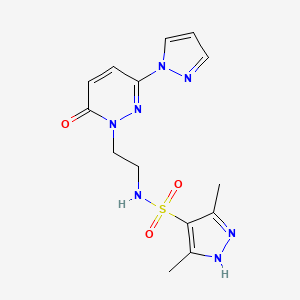
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" often involves nucleophilic displacement reactions, with specific examples including the nucleophilic displacement of bromide with [18F]fluoride in targeted radiotracer compounds for positron emission tomography (PET) imaging studies of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, has been utilized to confirm the structures of synthesized compounds. For instance, a study detailed the characterization and biological evaluation of a compound with a similar molecular framework, confirming its structure via spectroscopic evidence and single crystal XRD data (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving compounds of this class often include condensation reactions, demonstrated by the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the versatility and reactivity of these compounds in creating diverse chemical structures (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
Physical properties, such as solubility, crystal structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Although specific physical properties of "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" were not detailed, studies on similar compounds offer insights into methodologies for analyzing these characteristics, as seen in the X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Mannich Reaction in Heterocycles Synthesis
The Mannich reaction, involving piperidinium derivatives, has been utilized for synthesizing heterocyclic compounds, such as 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the role of piperidine derivatives in facilitating complex chemical transformations (Dotsenko et al., 2012).
Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent Met kinase inhibitors, showing promise in cancer therapy. One such analogue demonstrated tumor stasis in a human gastric carcinoma model, highlighting the potential of these compounds in oncological research (Schroeder et al., 2009).
Antibacterial Activity
Compounds with a similar structural framework have been explored for their antibacterial properties. For example, certain pyridonecarboxylic acids have shown significant activity against bacterial infections, showcasing the therapeutic potential of these chemical entities in addressing antibiotic resistance (Egawa et al., 1984).
Radiotracer Development for CB1 Cannabinoid Receptors
N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), illustrating the application of similar compounds in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-3-7-17(8-4-16)24-19(27)13-26-11-9-15(10-12-26)21(29)25-18-5-1-14(2-6-18)20(23)28/h1-8,15H,9-13H2,(H2,23,28)(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUHCUKTXCFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)


![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)